7-pyrimidin-5-yl-3,4-dihydro-2H-naphthalen-1-one
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Overview
Description
7-pyrimidin-5-yl-3,4-dihydro-2H-naphthalen-1-one: is a heterocyclic compound that features a pyrimidine ring fused to a dihydronaphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-pyrimidin-5-yl-3,4-dihydro-2H-naphthalen-1-one typically involves the condensation of a pyrimidine derivative with a naphthalene derivative under specific conditions. One common method involves the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods: large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, possibly using continuous flow reactors and automated synthesis techniques .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydronaphthalene moiety, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can convert the pyrimidine ring to its dihydro or tetrahydro forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: Dihydro or tetrahydro pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds. It serves as a building block for the development of new materials and catalysts .
Biology and Medicine: In medicinal chemistry, 7-pyrimidin-5-yl-3,4-dihydro-2H-naphthalen-1-one derivatives have shown potential as inhibitors of certain enzymes and receptors, making them candidates for drug development .
Industry: The compound’s derivatives are used in the development of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 7-pyrimidin-5-yl-3,4-dihydro-2H-naphthalen-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition or modulation of their activity . The dihydronaphthalene moiety can enhance the compound’s lipophilicity, allowing it to diffuse easily into cells and interact with intracellular targets .
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its use as a kinase inhibitor in cancer treatment.
Pyrido[2,3-d]pyrimidine: Exhibits a wide range of biological activities, including antiproliferative and antimicrobial properties.
Indole derivatives: Commonly used in the synthesis of pharmaceuticals and natural products.
Uniqueness: 7-pyrimidin-5-yl-3,4-dihydro-2H-naphthalen-1-one is unique due to its specific combination of a pyrimidine ring and a dihydronaphthalene moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
7-pyrimidin-5-yl-3,4-dihydro-2H-naphthalen-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c17-14-3-1-2-10-4-5-11(6-13(10)14)12-7-15-9-16-8-12/h4-9H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJLRTTHOIVKZRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)C3=CN=CN=C3)C(=O)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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